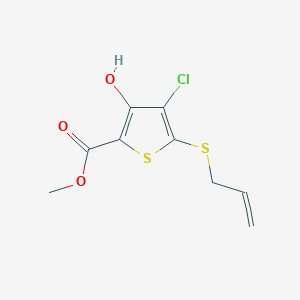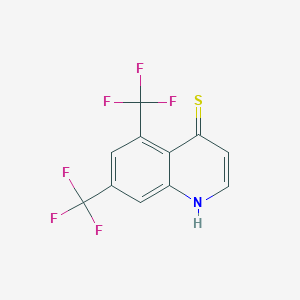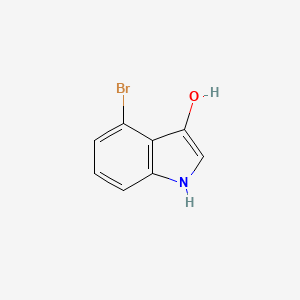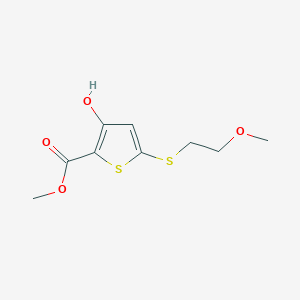
Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allylthio group, a chloro substituent, and a hydroxy group on the thiophene ring, along with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of Substituents: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol. The chloro substituent can be added through chlorination reactions, and the hydroxy group can be introduced through hydroxylation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition: The double bond in the allylthio group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Addition: Hydrogen chloride (HCl), bromine (Br₂)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted thiophenes
Addition: Formation of halogenated compounds
科学的研究の応用
Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxy and chloro groups can influence its binding affinity and specificity. The allylthio group may participate in covalent bonding with target molecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have similar structural features but differ in the nature of the substituents on the thiophene ring.
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications, share the thiophene ring system but differ in their substituents and functional groups.
Uniqueness
Methyl 5-(allylthio)-4-chloro-3-hydroxythiophene-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the allylthio group, in particular, distinguishes it from other thiophene derivatives and may contribute to its unique properties and applications.
特性
分子式 |
C9H9ClO3S2 |
|---|---|
分子量 |
264.8 g/mol |
IUPAC名 |
methyl 4-chloro-3-hydroxy-5-prop-2-enylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H9ClO3S2/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3 |
InChIキー |
WLPHZVVGUHBBOL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(S1)SCC=C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)

![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)



